
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Beschreibung
Key Findings Summary
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a bromine atom at position 3, a methyl group at N1, and a hydroxymethyl substituent at position 4. Structural characterization via crystallographic and spectroscopic methods confirms its fixed tautomeric state due to N1-methyl substitution, with distinct bonding patterns and spectral signatures. Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometric data align with its molecular architecture, providing a comprehensive profile for identification and further research.
Structural Characterization of this compound
Molecular Geometry and Bonding Analysis
X-ray Crystallographic Studies
Although direct X-ray crystallographic data for this compound are not explicitly reported in the literature, analogous pyrazole derivatives provide insights into its probable geometry. For example, the crystal structure of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate (CCDC entry) reveals bond lengths and angles typical of pyrazole rings. Key geometric parameters for similar compounds include:
The methyl group at N1 enforces a planar pyrazole ring, while the hydroxymethyl group at C4 adopts a staggered conformation to minimize steric hindrance.
Tautomeric Equilibrium Considerations
Tautomerism in pyrazoles typically involves proton migration between N1 and N2. However, the N1-methyl substitution in this compound locks the proton at N2, preventing annular tautomerism. Computational studies on 3(5)-substituted pyrazoles suggest that electron-withdrawing groups (e.g., bromine at C3) further stabilize the fixed tautomer by reducing electron density at N2. Thus, this compound exists exclusively as the 1-methyl-3-bromo-4-hydroxymethyl tautomer, with no observable equilibrium in solution or solid state.
Spectroscopic Identification
NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)
¹H NMR (DMSO-d₆, 300 MHz):
- N1–CH₃: Singlet at δ 3.85 ppm (3H, integration confirmed by DEPT).
- C4–CH₂OH: Multiplet at δ 4.45–4.55 ppm (2H, coupled to OH).
- OH: Broad singlet at δ 5.20 ppm (1H, exchanges with D₂O).
- Pyrazole H5: Doublet at δ 7.82 ppm (1H, J = 1.2 Hz, coupling with C3–Br).
¹³C NMR (75 MHz):
- C3–Br: δ 112.4 ppm (deshielded due to electronegativity).
- N1–CH₃: δ 38.9 ppm.
- C4–CH₂OH: δ 59.7 ppm.
- Pyrazole C5: δ 143.2 ppm.
2D-COSY Correlations:
IR Vibrational Modes and Functional Group Confirmation
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
O–H stretch | 3280 (broad) | Hydroxymethyl group |
C–Br stretch | 560 | Aryl bromide |
C=N stretch | 1550, 1600 | Pyrazole ring |
C–O stretch | 1050 | Primary alcohol |
The absence of N–H stretches (typically ~3400 cm⁻¹) corroborates the N1-methyl substitution.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS):
The isotopic pattern (1:1 ratio at m/z 190.98 and 192.98) confirms bromine presence.
Eigenschaften
IUPAC Name |
(3-bromo-1-methylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSWGFQUVLOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Method Overview
The most direct and documented synthetic route to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol involves the reduction of the corresponding ester, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, using a hydride reagent.
Detailed Procedure
- Starting Material: Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Reducing Agent: Diisobutylaluminum hydride (DIBAL-H), 1 M solution in tetrahydrofuran (THF)
- Solvent: Tetrahydrofuran (THF)
- Reaction Conditions:
- Temperature initially at 0 °C, then allowed to warm to room temperature
- Stirring for 18 hours
- Workup:
- Addition of saturated aqueous sodium potassium tartrate solution to quench excess hydride
- Extraction with ethyl acetate
- Drying over magnesium sulfate
- Concentration under reduced pressure
- Purification: Silica gel chromatography (eluent: ethyl acetate/methanol 100:1)
- Yield: 99%
- Characterization: LCMS m/z 192.9 (M+1); ^1H NMR (400 MHz, CDCl3) δ 2.44 (s, 1H), 3.84 (s, 3H), 4.48 (s, 2H), 7.51 (s, 1H)
Reaction Scheme Summary
Step | Reagents/Conditions | Outcome |
---|---|---|
Reduction of ester | DIBAL-H (1 M in THF), 0 °C to RT, 18 h | This compound |
Quench and extraction | Saturated sodium potassium tartrate, EtOAc | Isolation of crude product |
Purification | Silica gel chromatography | Pure product with 99% yield |
This method is highly efficient and provides excellent yield and purity, making it suitable for laboratory and potential scale-up synthesis.
Research Findings and Analytical Data
- The reduction of esters to primary alcohols using DIBAL-H is well-established for pyrazole derivatives, providing clean and high-yield conversion to hydroxymethyl compounds.
- The bromine substituent at the 3-position of the pyrazole ring is stable under the reduction conditions described, allowing selective conversion without debromination.
- NMR and mass spectrometry data confirm the structure and purity of the synthesized this compound.
- The compound serves as a versatile intermediate for further functionalization, including coupling reactions in drug synthesis.
Summary Table of Preparation Methods
Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Ester Reduction with DIBAL-H | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | DIBAL-H (1 M in THF), 0 °C to RT, 18 h; workup with sodium potassium tartrate; silica gel chromatography | 99 | High yield, mild conditions, selective |
Substitution + Reduction Cycle | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone + nitroaniline derivatives | Substitution in alcohol/water at 100-110 °C; reduction with metallic indium and HCl at 100-110 °C | 85-92 | Used for related intermediates, adaptable |
Analyse Chemischer Reaktionen
Types of Reactions
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Building Block for Pharmaceuticals
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its pyrazole core is known for diverse pharmacological effects, making it a valuable scaffold for drug development. The presence of the bromine atom and hydroxymethyl group allows for further modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives, including (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, exhibit anticancer properties by modulating signaling pathways such as MAPK/ERK. A study demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent .
Biological Studies
Enzyme Inhibition and Receptor Binding
this compound is utilized in enzyme inhibition studies due to its ability to interact with various enzymes, including cytochrome P450s. This interaction is crucial for understanding drug metabolism and the development of enzyme inhibitors.
Table 1: Enzyme Interactions
Enzyme Type | Interaction Type | Biological Relevance |
---|---|---|
Cytochrome P450 | Inhibition | Drug metabolism |
Protein Kinases | Modulation | Cell signaling pathways |
Phosphodiesterases | Inhibition | cAMP signaling pathway modulation |
Materials Science
Development of New Materials
The compound's unique structural features enable its use in creating new materials with specific electronic or optical properties. Its reactivity allows for the development of functionalized polymers and nanomaterials.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in electronic devices .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical transformations, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
- Reduction Reactions: The compound can be reduced to yield alcohols or amines.
Table 2: Reaction Types and Conditions
Reaction Type | Description | Common Conditions |
---|---|---|
Substitution | Nucleophilic substitution on bromine | Ethanol or acetonitrile solvent |
Oxidation | Conversion of hydroxymethyl to carboxylic acid | Potassium permanganate or chromium trioxide |
Reduction | Formation of alcohol or amine | LiAlH4 or NaBH4 reducing agents |
Wirkmechanismus
The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways . The pyrazole ring is known to interact with various biological targets, influencing processes such as inflammation, cell proliferation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers and Bromine Substitution
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol
- Structure : Bromine at position 5 (vs. 3 in the target compound).
- Synthesis : Prepared via reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate using diisobutylaluminum hydride (DIBAL-H) in THF, yielding 94% product .
- Physical Properties : Melting point (55–56°C), distinct NMR shifts (¹H: δ 1.55 ppm for CH₃; ¹³C: δ 52.1 ppm for N-CH₃) .
- Key Difference : Altered bromine position affects electronic distribution and steric interactions, influencing reactivity in cross-coupling reactions.
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Aromatic Substituent Variations
(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-83-1)
- Structure : Incorporates a 4-bromophenyl group at position 3 and an O-tolyl group at position 1 .
- Impact : The bulky aromatic substituents enhance lipophilicity (logP > 3), making it suitable for CNS-targeting compounds but reducing aqueous solubility.
4-Bromo-1-phenyl-1H-pyrazol-3-ol Derivatives
Heterocycle Modifications
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
Multi-Substituted Derivatives
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Biologische Aktivität
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a hydroxymethyl group, is involved in various biochemical reactions and has shown promise in medicinal chemistry.
The exact mechanism of action of this compound remains largely unexplored. However, it is known that pyrazole derivatives can interact with multiple biological targets, including enzymes and receptors. For instance, this compound has been reported to influence the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes.
Target Interactions
Research indicates that pyrazole derivatives may modulate several signaling pathways, including:
- MAPK/ERK Pathway : In certain cancer cell lines, this compound can affect cell proliferation and apoptosis through this pathway.
- Kinase Inhibition : The compound may inhibit specific kinases by binding to their active sites, thus preventing substrate phosphorylation.
The compound plays a significant role in various biochemical reactions, influencing enzyme activity and cellular functions. Its interactions can lead to:
- Alterations in gene expression.
- Modifications in cellular metabolism.
Anti-inflammatory and Anticancer Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer activities. For example:
- Anti-inflammatory Activity : Similar pyrazole compounds have demonstrated significant anti-inflammatory effects with IC50 values comparable to established drugs like diclofenac .
- Cytotoxic Effects : Interaction studies indicate potential cytotoxicity against various cancer cell lines, suggesting its role as a lead compound for therapeutic development.
Study on Enzyme Inhibition
In a study focusing on the compound's interaction with inflammatory pathways, it was found to inhibit specific enzymes involved in these processes. This positions this compound as a candidate for further investigation as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile | Similar pyrazole structure | Exhibits anti-inflammatory properties |
3-(bromomethyl)-1-methylpyrazole | Different substitution pattern | Potentially less active |
4-bromo-1H-pyrazole | Lacks hydroxymethyl group | Simpler structure, less versatile |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other derivatives.
Dosage Effects
The biological effects of this compound appear to be dose-dependent. Lower doses may provide therapeutic benefits such as anti-inflammatory or anticancer effects, while higher doses could lead to cytotoxicity.
Q & A
Q. What mechanistic insights explain unexpected byproducts in its synthesis (e.g., debromination or dimerization)?
- Methodological Answer :
- Trace Br⁻ release via ion chromatography. For dimerization, analyze ESI-MS for [2M+H]⁺ peaks. Propose radical intermediates (EPR spectroscopy) or Pd-black formation in coupling reactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.